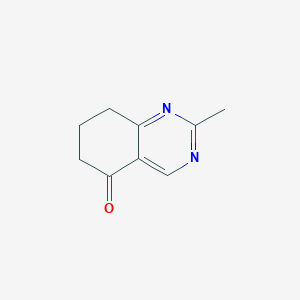

2-Methyl-7,8-dihydroquinazolin-5(6H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-10-5-7-8(11-6)3-2-4-9(7)12/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRUDZHKSWWRRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C(=N1)CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601275179 | |

| Record name | 7,8-Dihydro-2-methyl-5(6H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21599-29-1 | |

| Record name | 7,8-Dihydro-2-methyl-5(6H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21599-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dihydro-2-methyl-5(6H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methyl 7,8 Dihydroquinazolin 5 6h One and Its Analogues

Multi-Component Reaction Strategies for Dihydroquinazolinone Synthesis

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency, atom economy, and the diversity of structures it can generate.

Cyclocondensation Approaches Utilizing Isatoic Anhydride (B1165640) and Related Precursors

The use of isatoic anhydride and its derivatives is a well-established and versatile method for the synthesis of quinazolinone scaffolds. nih.govresearchgate.net One-pot, three-component reactions involving isatoic anhydride, an amine or ammonium (B1175870) salt, and an aldehyde or ketone are particularly common. rsc.orgsamipubco.com These reactions can be facilitated by a variety of catalysts, including organocatalysts like L-proline, p-toluenesulfonic acid (p-TsOH), and dodecylbenzenesulfonic acid. researchgate.netresearchgate.net The choice of catalyst can influence reaction times and yields. For instance, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been achieved through the condensation of isatoic anhydride, primary amines, and aldehydes in the presence of montmorillonite (B579905) K-10, a reusable catalyst. researchgate.net

The reaction mechanism typically involves the initial reaction of isatoic anhydride with the amine to form an intermediate 2-aminobenzamide (B116534) derivative. This is followed by condensation with the aldehyde and subsequent intramolecular cyclization to yield the dihydroquinazolinone ring system. The versatility of this method allows for the introduction of a wide range of substituents on the dihydroquinazolinone core by varying the starting materials.

Condensation Reactions with Anilines and Aldehydes/Ketones

Another significant strategy for the synthesis of dihydroquinazolinones involves the direct condensation of anilines with aldehydes or ketones. This approach is fundamental in the formation of the heterocyclic ring. For example, substituted dihydroquinazolines have been prepared from the condensation of p-chloroaniline with formaldehyde (B43269) in a dilute hydrochloric acid solution. acs.org The reaction conditions, such as the nature of the acid medium, can play a critical role in the outcome of the reaction.

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones can also be achieved through the cyclocondensation of 2-aminobenzamide with various aldehydes. researchgate.net This reaction has been successfully carried out in aqueous media under catalyst-free conditions, highlighting a green chemistry approach. researchgate.net The efficiency of these reactions can be influenced by factors such as temperature and the molar ratio of the reactants.

Targeted Functionalization and Derivatization Strategies

The ability to selectively functionalize the dihydroquinazolinone core is essential for creating a library of analogues with diverse chemical properties. This allows for the systematic exploration of structure-activity relationships.

Regioselective Substitution Reactions on the Dihydroquinazolinone Core

Regioselective reactions are crucial for controlling the position of new functional groups on the dihydroquinazolinone scaffold. Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing substituents at specific positions. For instance, in 2,4-dichloroquinazoline (B46505) precursors, the 4-position is more susceptible to nucleophilic attack by amines, leading to the regioselective formation of 2-chloro-4-aminoquinazoline derivatives. nih.gov This regioselectivity is a well-documented phenomenon. nih.gov

While direct regioselective substitution on the 2-Methyl-7,8-dihydroquinazolin-5(6H)-one core is a more specialized area, the principles of directing group effects and the inherent reactivity of the quinazolinone ring system guide these transformations. The presence of the methyl group at the 2-position and the keto group at the 5-position, along with the dihydro nature of one of the rings, will influence the electron density and steric accessibility of various positions, thereby directing incoming electrophiles or nucleophiles.

Introduction of Diverse Chemical Moieties via Post-Cyclization Modifications

Following the initial synthesis of the dihydroquinazolinone ring, further modifications can be made to introduce a variety of chemical groups. These post-cyclization modifications are a powerful way to generate a diverse range of analogues. For example, PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones has been used to synthesize 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones, which are structural analogues of naturally occurring alkaloids. nih.gov This demonstrates how a pre-existing substituent can be utilized to build more complex fused heterocyclic systems.

Furthermore, the synthesis of novel dihydroquinazoline-2(1H)-one derivatives has been achieved through solid-phase synthesis, allowing for the systematic introduction of different building blocks. nih.gov This methodology enables the exploration of various substituents at different positions of the dihydroquinazolinone core, facilitating the creation of compound libraries for further investigation. nih.gov The presence of functional groups on the starting materials, such as fluoro and nitro groups, provides handles for subsequent chemical transformations. nih.gov

Green Chemistry and Catalytic Approaches in Dihydroquinazolinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of dihydroquinazolinones to develop more environmentally friendly and sustainable processes. This includes the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions.

Several eco-friendly methods for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones have been reported. rsc.orgresearchgate.net These include catalyst-free cyclocondensation reactions in water, which is considered a green solvent. researchgate.net The use of deep eutectic solvents (DES), such as a mixture of ZnCl2 and urea, has also been shown to efficiently promote the cyclization of 2-aminobenzamide with aldehydes to afford dihydroquinazolinones in high yields. researchgate.net

Metal-Free and Organic Catalyst Systems

The move towards greener and more sustainable chemical processes has spurred the development of metal-free and organocatalytic systems for dihydroquinazolinone synthesis. frontiersin.org These methods circumvent the issues of cost, toxicity, and metal contamination associated with traditional transition-metal catalysts. diva-portal.orgnih.gov

A notable metal-free approach involves a cascade cyclization/Leuckart–Wallach type reaction. rsc.orgdiva-portal.org This strategy utilizes readily available starting materials and requires only the addition of formic acid, which acts as both a Brønsted acid and a reductant. diva-portal.org The reaction proceeds efficiently, producing water, carbon dioxide, and methanol (B129727) as the only byproducts, highlighting its sustainability. rsc.orgdiva-portal.org

Various organic molecules have been successfully employed as catalysts for the synthesis of dihydroquinazolinone derivatives. These organocatalysts are often inexpensive, readily available, and environmentally friendly. nih.gov For instance, p-Toluenesulfonic acid (p-TSA) has been used as a Brønsted acid catalyst under mechanochemical grinding conditions, providing the desired products in moderate to excellent yields within minutes. nih.gov Other effective organic catalysts include thiamine (B1217682) hydrochloride (Vitamin B₁), which works efficiently in aqueous media, and dodecylbenzene (B1670861) sulfonic acid (DBSA), which facilitates the reaction under ultrasound irradiation. frontiersin.orgnih.gov

| Catalyst System | Reactants | Conditions | Key Advantages |

| Formic Acid | 2-Aminobenzamide derivatives, Aldehydes/Ketones | Heating | Metal-free, sustainable (only H₂O, CO₂, MeOH as byproducts). rsc.orgdiva-portal.org |

| p-Toluenesulfonic acid (p-TSA) | Anthranilamide, Aldehydes | Mechanochemical grinding (solvent-free) | Rapid reaction times (3-15 min), high efficiency. nih.gov |

| Thiamine hydrochloride (VB₁) | 2-Aminobenzamide, Aldehydes/Ketones | Reflux in water | Green solvent, reusable catalyst, short reaction times. nih.gov |

| Dodecylbenzene sulfonic acid (DBSA) | Isatoic anhydride, Aldehydes, Aniline | Ultrasound irradiation in water | Environmentally benign, efficient one-pot assembly. frontiersin.orgnih.gov |

Nanocatalysis in Dihydroquinazolinone Synthesis

Nanocatalysis has emerged as a highly efficient frontier in chemical synthesis, offering advantages such as high surface-area-to-volume ratios, enhanced catalytic activity, and catalyst recyclability. researchgate.netresearchgate.net Various nano-sized materials have been successfully applied to the synthesis of dihydroquinazolinones, often under mild and green conditions. nih.govfrontiersin.org

Magnetic nanoparticles, such as Fe₃O₄@GO (graphene oxide-supported magnetite), have been utilized as efficient and reusable catalysts. researchgate.net These catalysts can be easily separated from the reaction mixture using an external magnet, simplifying the work-up procedure and allowing for multiple reuse cycles without a significant loss of activity. researchgate.net Another approach employs nano-SiO₂-SO₃H, a solid acid catalyst, which facilitates a one-pot, three-component synthesis under solvent-free conditions, leading to high yields in short reaction times. nih.gov

Fluorescent carbon dots have also been identified as effective and recyclable carbocatalysts for synthesizing 2,3-dihydroquinazolinone derivatives under mild conditions. organic-chemistry.org Furthermore, reverse zinc oxide nanomicelles have been used as nanoreactors in aqueous media. This method provides excellent yields without byproduct formation, highlighting its atom economy and environmentally benign nature. frontiersin.org

| Nanocatalyst | Reaction Type | Conditions | Yields | Key Features |

| Fe₃O₄@GO | Condensation of anthranilamide and aldehydes | Mild conditions | Good to high | Magnetically separable, reusable. researchgate.net |

| nano-SiO₂-SO₃H | One-pot, three-component reaction | Solvent-free, 110 °C | 85-98% | High surface area, strong acidity, short reaction times (5-20 min). nih.gov |

| Reverse ZnO nanomicelles | Cyclocondensation of anthranilamide and benzaldehyde | Aqueous media | Excellent | Acts as a nanoreactor, green solvent, no byproducts. frontiersin.org |

| Fluorescent Carbon Dots | Synthesis from anthranilamide and aldehydes | Mild conditions | Not specified | Recyclable carbocatalyst. organic-chemistry.org |

Solvent-Free Reaction Conditions

Solvent-free synthesis, or "neat" reactions, represent a cornerstone of green chemistry by minimizing or eliminating the use of volatile organic compounds (VOCs). This approach reduces environmental pollution, lowers costs, and often simplifies reaction procedures and product purification. jmchemsci.com

The synthesis of dihydroquinazolinone derivatives has been successfully achieved under solvent-free conditions using various catalytic systems. One method employs SnCl₂·2H₂O as an efficient catalyst in a one-pot, three-component reaction of isatoic anhydride, urea, and aryl aldehydes. jmchemsci.com This protocol is characterized by high yields, short reaction times, and a simple work-up. jmchemsci.com

As previously mentioned, nanocatalysts and organocatalysts are also highly effective under solvent-free conditions. The use of nano-SiO₂-SO₃H as a solid acid catalyst for the reaction between isatoic anhydride, aromatic aldehydes, and ammonium acetate (B1210297) at 110 °C is a prime example, affording products in high yields (85-98%) within 5-20 minutes. nih.gov Similarly, the mechanochemical grinding-assisted synthesis catalyzed by p-Toluenesulfonic acid (p-TSA) proceeds rapidly without the need for a solvent. nih.gov

| Catalyst | Reactants | Conditions | Yields | Reaction Time |

| SnCl₂·2H₂O (18 mol%) | Isatoic anhydride, Urea, Aryl aldehydes | Heating | High | Short |

| nano-SiO₂-SO₃H | Isatoic anhydride, Aromatic aldehydes, Ammonium acetate | 110 °C | 85-98% | 5-20 min |

| p-Toluenesulfonic acid (p-TSA) (10 mol%) | Anthranilamide, Aldehydes | Mechanochemical grinding | Moderate to excellent | 3-15 min |

Asymmetric Synthesis of Chiral Dihydroquinazolinone Derivatives

Dihydroquinazolinones substituted at the 2-position possess a stereocenter, and it has been shown that different enantiomers can exhibit distinct biological activities. nih.govresearchgate.net This has driven significant interest in the development of asymmetric synthetic methods to access enantiomerically pure or enriched chiral dihydroquinazolinone derivatives. dicp.ac.cnresearchgate.net

Chiral organocatalysts, particularly chiral phosphoric acids (CPAs), have proven to be highly effective for these transformations. researchgate.netresearchgate.net For example, a chiral SPINOL-phosphoric acid has been used to catalyze the asymmetric condensation/amine addition cascade of 2-aminobenzamides and aldehydes, affording 2,3-dihydroquinazolinones in excellent yields (up to 99%) and with high enantiomeric excess (up to 98% ee). researchgate.net The stereocontrol is influenced by non-bonding interactions between the catalyst, the imine intermediate, and the 2-aminobenzamide. researchgate.net

Another powerful strategy is biomimetic asymmetric reduction using chiral and regenerable NAD(P)H models. dicp.ac.cn This method mimics natural enzymatic reductions to convert quinazolinones into chiral dihydroquinazolinones with high yields and excellent enantioselectivity (up to 98% ee) under mild conditions. dicp.ac.cn Metal-based chiral catalysts have also been explored; for instance, a readily available Sc(III)-inda-pybox complex can catalyze the enantioselective intramolecular amidation of an imine to furnish chiral dihydroquinazolinones. organic-chemistry.org

| Catalytic System | Approach | Yields | Enantiomeric Excess (ee) |

| Chiral SPINOL-phosphoric acid | Asymmetric condensation/amine addition cascade | Up to 99% | Up to 98% |

| Chiral NAD(P)H models | Biomimetic asymmetric reduction of quinazolinones | High | Up to 98% |

| Sc(III)-inda-pybox complex | Metal-catalyzed asymmetric intramolecular amidation | Not specified | Not specified |

| Chiral Quaternary Ammonium Salts | Asymmetric synthesis | Not specified | Not specified |

Reaction Mechanisms and Chemical Transformations of the 2 Methyl 7,8 Dihydroquinazolin 5 6h One Scaffold

Mechanistic Investigations of Cyclization and Ring-Forming Reactions

The synthesis of the dihydroquinazolinone core, including structures analogous to 2-Methyl-7,8-dihydroquinazolin-5(6H)-one, proceeds through several established mechanistic pathways. A common and effective method involves the acid-catalyzed condensation of an anthranilamide derivative with an aldehyde or a related carbonyl compound. acs.org The proposed mechanism for this reaction begins with the activation of the aldehyde's carbonyl group by a Brønsted acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack from the primary amino group of the anthranilamide. acs.org The resulting intermediate subsequently undergoes dehydration to form an imine. The final ring-closing step is an intramolecular cyclization, where the amide nitrogen attacks the imine carbon, leading to the formation of the dihydroquinazolinone ring system. acs.org

Another significant pathway for constructing related tetrahydroquinazoline (B156257) scaffolds is a cascade reaction initiated by a Michael addition. nih.govresearchgate.net This method utilizes α-aminoamidines and bis-benzylidene cyclohexanones. The reaction is believed to commence with the Michael addition of a guanidine-like moiety to an enone fragment of the diarylidencyclohexanone. nih.govresearchgate.net This is followed by an intramolecular reaction between the amine group and the keto group of the enone, leading to the cyclized product. nih.gov

Furthermore, oxidative cyclization represents another strategy. For instance, the PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones provides a route to fused ring systems. nih.gov The synthesis of these precursors often involves the thermal cyclocondensation of 2-(pent-4-enamido)benzamides. nih.gov

| Reaction Type | Key Reactants | Proposed Mechanistic Steps | Catalyst/Conditions |

|---|---|---|---|

| Acid-Catalyzed Condensation | Anthranilamide, Aldehyde | 1. Carbonyl activation 2. Nucleophilic attack by amine 3. Dehydration to imine 4. Intramolecular cyclization | Brønsted acid (e.g., ZrFe₂O₄@SSA) acs.org |

| Cascade Reaction | α-Aminoamidine, Bis-benzylidene cyclohexanone | 1. Michael addition 2. Intramolecular cyclization | Pyridine (B92270), 100 °C researchgate.net |

| Oxidative Cyclization | 2-(3-butenyl)quinazolin-4(3H)-one | PIFA-initiated 5-exo-trig cyclization | PIFA, TFE, 0 °C nih.gov |

Oxidation and Reduction Pathways of the Dihydroquinazolinone System

The dihydroquinazolinone scaffold is susceptible to both oxidation and reduction, leading to structurally distinct products. In the realm of oxidation, the photooxidation of a closely related compound, 2-(tert-butyl)-3-methyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one, has been studied in detail. nih.gov This reaction proceeds via a singlet oxygen ene reaction when exposed to ambient light and oxygen, quantitatively yielding 2-(tert-butyl)-4a-hydroperoxy-3-methyl-2,4a,5,6,7,8-hexahydroquinazolin-4(3H)-one. nih.gov Theoretical studies suggest a stepwise, two-step mechanism for this transformation rather than a concerted pathway. nih.gov This is because the locked conformation of the ring system prevents the allylic hydrogen from achieving the necessary geometry for a concerted transition state. nih.gov

Conversely, the quinazolinone ring system can be fully reduced. The hydrogenation of a 4-quinazolin-(1H)-one derivative using a platinum dioxide (PtO₂) catalyst results in the diastereoselective formation of various octahydroquinazolinone diastereomers. nih.gov This demonstrates that the pyrimidine (B1678525) ring of the quinazolinone system can be completely saturated under specific catalytic conditions. nih.gov

| Transformation | Reactant | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Photooxidation | 2-(tert-butyl)-3-methyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one | Light, O₂ (singlet oxygen) | 2-(tert-butyl)-4a-hydroperoxy-3-methyl-2,4a,5,6,7,8-hexahydroquinazolin-4(3H)-one | nih.gov |

| Reduction | Enantiomerically pure 4-quinazolin-(1H)-one | H₂, PtO₂ | Octahydroquinazolinone diastereomers | nih.gov |

Nucleophilic and Electrophilic Substitution Reactivity at Nitrogen and Carbon Centers

The reactivity of the quinazolinone scaffold towards substitution reactions is heavily influenced by the electronic nature of the ring and its substituents. The pyridine-like nitrogen atoms decrease the electron density of the ring, making it susceptible to nucleophilic attack, particularly when leaving groups are present at the C2 and C4 positions. uoanbar.edu.iq

Nucleophilic aromatic substitution (SNAr) is a well-documented reaction for this class of compounds. Studies on 2,4-dichloroquinazoline (B46505) precursors consistently show that nucleophilic attack occurs preferentially at the C4 position. nih.gov Density Functional Theory (DFT) calculations support this regioselectivity, revealing that the carbon atom at the 4-position has a higher LUMO coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack. nih.gov Similarly, in 5,7-dinitroquinazoline-4-one, the nitro group at the C5 (peri) position is regioselectively substituted by amines like methylamine. rsc.orgresearchgate.net This regioselectivity is attributed to the stabilization of the transition state by an intramolecular hydrogen bond between the incoming amine and the carbonyl oxygen. researchgate.net The reaction is proposed to follow a concerted mechanism rather than forming a stable intermediate. researchgate.net

While the ring is generally deactivated towards electrophiles, substitution can occur under vigorous conditions or when activated by electron-donating groups. uoanbar.edu.iq The positions of electrophilic attack are dictated by the stability of the resulting carbocation intermediates, with the C3 position being a potential site due to higher electron density in the parent pyridine ring system. uoanbar.edu.iq

| Substrate | Nucleophile | Position of Attack | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| 2,4-Dichloroquinazoline | Anilines, Benzylamines, Aliphatic amines | C4 | Higher LUMO coefficient at C4 makes it more electrophilic. nih.gov | nih.gov |

| 5,7-Dinitroquinazoline-4-one | Methylamine | C5 (peri-position) | Transition state stabilized by intramolecular hydrogen bonding. researchgate.net | rsc.orgresearchgate.net |

Molecular Rearrangements in Quinazolinone Derivatives

The quinazolinone framework can serve as a precursor for more complex heterocyclic systems through molecular rearrangements. One notable example is the synthesis of 1,2-dihydroquinazolines via the rearrangement of indazolium salts. researchgate.net Mechanistic studies, including isotope labeling experiments, have shown that this transformation proceeds through the cleavage of the N-N bond in the indazolium salt following deprotonation. researchgate.net This ring-opening event yields an intermediate that then undergoes an intramolecular N-nucleophilic addition to form the final dihydroquinazoline (B8668462) product. researchgate.net Computational analyses indicate that the specific pathway of the rearrangement is governed by the energy barriers of the ring-closing process and the thermodynamic stability of the product. researchgate.net

In another example of skeletal reorganization, dihydropyrazino-[2,1-b]-quinazolinones can be synthesized through a tandem quinazolinone–amidine rearrangement. This strategy involves the ring opening of a sulfamidate by a 2-alkylaminoquinazolinone, which positions a nucleophilic amine at an optimal distance to trigger subsequent domino rearrangements, leading to the fused pyrazinoquinazolinone structure.

| Starting Material | Reaction/Rearrangement Type | Product Scaffold | Key Mechanistic Steps | Reference |

|---|---|---|---|---|

| Indazolium Salts | Base-induced rearrangement | 1,2-Dihydroquinazolines | 1. Deprotonation 2. N-N bond cleavage/ring opening 3. Intramolecular N-nucleophilic addition | researchgate.net |

| 2-Alkylaminoquinazolinone and Sulfamidates | Tandem quinazolinone–amidine rearrangement | Dihydropyrazino-[2,1-b]-quinazolinones | 1. SN2 ring-opening of sulfamidate 2. Domino rearrangements |

Structure Activity Relationship Sar Studies of 2 Methyl 7,8 Dihydroquinazolin 5 6h One Analogues

Impact of Substituent Position and Nature on Biological Activities

The biological activity of dihydroquinazolinone derivatives is highly dependent on the nature and position of various substituents. Modifications to the 2-position, the saturated carbocyclic ring, and the nitrogen atoms of the pyrimidine (B1678525) ring can all lead to significant changes in potency and target selectivity.

The substituent at the 2-position of the dihydroquinazolinone ring plays a pivotal role in defining the molecule's interaction with its biological targets. Replacing the methyl group with larger or more complex moieties has been a key strategy in modulating activity.

For instance, a library of 2-(phenylamino)-7,8-dihydroquinazolinone derivatives was synthesized and evaluated as inhibitors of human monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative disorders. nih.gov This study revealed that substituting the 2-position with a phenylamino (B1219803) group could produce potent and selective inhibitors of MAO-B, with some compounds exhibiting inhibitory constants (Kᵢ) in the nanomolar range. nih.gov

Further SAR exploration on this 2-phenylamino scaffold demonstrated that substitutions on the phenyl ring itself were critical. Electron-withdrawing groups, such as halogens (F, Cl, Br), at the meta or para positions of the phenyl ring generally led to increased MAO-B inhibitory potency. In contrast, electron-donating groups or substitutions at the ortho position were found to be detrimental to the activity.

In other studies on related quinazolinone cores, replacing the 2-position substituent with bulkier S-alkylated groups containing spacers and hydrogen bond acceptors/donors was explored to target enzymes like VEGFR-2. nih.gov The introduction of 2-aryl groups has also been shown to confer cytotoxic activity against various cancer cell lines, with the substitution pattern on the aryl ring significantly influencing potency. researchgate.net For example, trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups at the ortho-position of a 2-aryl ring enhanced cytotoxicity, an effect that was lost when these groups were moved to the meta-position. researchgate.net

Table 1: Effect of 2-Position Substituents on Biological Activity

| Base Scaffold | 2-Position Substituent | Biological Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|---|

| 7,8-dihydroquinazolin-5(6H)-one | Phenylamino | MAO-B Inhibition | Phenylamino group confers potent activity. | nih.gov |

| 2-(Phenylamino) scaffold | m-Chlorophenylamino | MAO-B Inhibition | Electron-withdrawing groups on the phenyl ring enhance potency. | nih.gov |

| Quinazolin-4(3H)-one | S-alkylated moieties | VEGFR-2 Inhibition | Bulkier S-alkylated groups can be accommodated for potent inhibition. | nih.gov |

| Quinazolinone | 2-(o-Trifluoromethyl)phenyl | Cytotoxicity | Ortho-position electron-withdrawing groups on the 2-aryl ring increase potency. | researchgate.net |

| Quinazolinone | 2-(m-Trifluoromethyl)phenyl | Cytotoxicity | Shifting the substituent to the meta-position leads to loss of activity. | researchgate.net |

Research on 5,6,7,8-tetrahydroquinazolines, which share the same saturated ring system, has provided valuable insights. The synthesis of derivatives with bulky substituents on this ring, such as benzylidene groups at the C8-position, has been explored. mdpi.com These modifications are often introduced through condensation reactions with substituted benzaldehydes. The resulting compounds have shown potential as antitubercular agents by targeting enzymes like dihydrofolate reductase (DHFR). mdpi.comresearchgate.net

In one study, the introduction of a 7,7-dimethyl substitution on the saturated ring of a 2-amino-7,8-dihydroquinazolin-5(6H)-one scaffold was investigated. smolecule.com This modification can lock the conformation of the ring and potentially enhance binding affinity. Such derivatives have been noted for their antimicrobial and potential anticancer properties. smolecule.com

Substitution on the nitrogen atoms of the quinazolinone ring, particularly at the N3 position, is a common strategy for modulating biological activity. In many quinazolinone-based inhibitors, the N3 position is often substituted with an aryl group, which can be crucial for anchoring the molecule within the binding site of a target protein.

For example, in a series of S-alkylated quinazolin-4(3H)-ones designed as dual EGFR/VEGFR-2 inhibitors, the N3 position was substituted with various phenyl rings (e.g., p-tolyl, p-chlorophenyl). nih.gov The nature of the substituent on this N3-phenyl ring was found to significantly impact the anticancer activity.

Similarly, in the development of dihydroquinazolin-4(1H)-one derivatives as potential agents for managing diabetes, the SAR was heavily based on different substituents at the aryl part attached to the nitrogen. researchgate.net This indicates that this position is critical for interaction with the target enzymes, and even small changes can lead to significant fluctuations in inhibitory activity. researchgate.net

Stereochemical Influence on Biological Potency and Selectivity

While specific studies on the stereochemistry of 2-Methyl-7,8-dihydroquinazolin-5(6H)-one are not prevalent in the provided context, the principles of stereoisomerism are fundamental in medicinal chemistry. The introduction of a chiral center into a molecule can lead to enantiomers or diastereomers that may exhibit profoundly different biological activities, potencies, and metabolic profiles. This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions. For many quinazolinone derivatives, if a chiral center is present, it is common for one enantiomer to be significantly more active than the other.

Correlation Between Structural Features and Binding Affinity to Biological Targets

Understanding the correlation between a molecule's three-dimensional structure and its binding affinity is the ultimate goal of SAR studies. This is often achieved through computational methods like molecular docking, which can predict how a ligand fits into the active site of a protein.

In the study of 2-(phenylamino)-7,8-dihydroquinazolinone derivatives as MAO-B inhibitors, computational studies supported the experimental SAR findings. nih.gov Docking simulations showed that the most potent compounds fit snugly into the active site of MAO-B. The phenylamino moiety at the 2-position was found to be critical for establishing key interactions, while the substituents on this phenyl ring influenced the orientation and binding energy within the enzyme's pocket.

Similarly, for 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives designed as antitubercular agents, molecular docking was used to explore their binding affinity toward essential enzymes in Mycobacterium tuberculosis, such as DHFR. mdpi.com These in silico studies predicted high binding affinities for several synthesized compounds, suggesting they could be promising candidates for further development. mdpi.com The docking poses revealed specific hydrogen bonds and hydrophobic interactions between the ligands and key amino acid residues in the enzyme's active site, explaining the structural basis for their predicted activity.

This correlation is vital for rational drug design, allowing researchers to predict which structural modifications are most likely to improve binding affinity and, consequently, biological potency before undertaking complex chemical synthesis.

Biological Activity Spectrum and Mechanistic Investigations of 2 Methyl 7,8 Dihydroquinazolin 5 6h One and Its Derivatives

Anti-Oncogenic Activity and Associated Mechanisms

Quinazolinone derivatives have emerged as a significant class of compounds in anticancer research, exhibiting a variety of mechanisms to thwart cancer progression. nih.govnih.gov

Inhibition of Cell Proliferation and Apoptosis Induction

A crucial aspect of cancer treatment is the ability to halt the uncontrolled proliferation of cancer cells and induce programmed cell death, or apoptosis. Derivatives of quinazolinone have shown promise in this area. For instance, certain tetrahydroquinolinone derivatives have been demonstrated to reduce the activity of non-small cell lung cancer cells in a time-dependent manner. nih.gov One such compound inhibited colony formation and proliferation of A549 lung cancer cells, inducing apoptosis through both intrinsic and extrinsic pathways. nih.gov

In studies on breast cancer cell lines (MCF7 and MDA-MB-231), a 1,3-benzodioxole (B145889) derivative of quinazolinone, compound 5d, was identified as having high potency. nih.gov This compound was shown to arrest the cell cycle in the G1-phase and induce both early and late apoptosis. nih.gov The mechanism of apoptosis induction involved an increase in the level of caspase-3, upregulation of Bax expression, and downregulation of Bcl-2 in MCF7 cells. nih.gov Similarly, a novel 3-methyl-quinazolinone derivative, compound 5k, was found to induce late apoptosis in A549 cells at high concentrations. nih.gov

The cytotoxic effects of quinazolinone and dihydroquinazolinone derivatives have been evaluated against various cancer cell lines. In one study, most of the synthesized dihydroquinazoline-2(1H)-one derivatives displayed anti-proliferative activity against HepG-2 (liver cancer), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer) cell lines. nih.gov

Enzyme Inhibition: Tyrosine Kinases (e.g., EGFR), CDK4

A key strategy in modern cancer therapy is the targeting of specific enzymes that are crucial for cancer cell survival and growth. Quinazolinone derivatives have been extensively investigated as inhibitors of such enzymes.

Tyrosine Kinases (e.g., EGFR): The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a vital role in cell proliferation and survival. nih.gov Its overexpression is associated with various cancers. nih.gov Numerous quinazolinone derivatives have been designed and synthesized as EGFR inhibitors. nih.govtandfonline.com For example, compound 6d, a quinazolin-4(3H)-one derivative, potently inhibited EGFR with an IC50 value of 0.069 ± 0.004 µM. tandfonline.com Another derivative, compound 5k, also showed significant inhibition of EGFRwt-TK with an IC50 value of 10 nM. nih.gov Molecular docking studies have suggested that these compounds can bind to the active site of EGFR, blocking its activity. nih.gov The simultaneous inhibition of both VEGFR and EGFR signaling pathways is also being explored as an effective cancer treatment approach. nih.gov

CDK4: Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are critical regulators of the cell cycle, and their inhibition can halt cancer cell proliferation. researchgate.netnih.gov Several quinazolinone derivatives have been identified as potent CDK4/6 inhibitors. nih.govmdpi.com The 1,3-benzodioxole derivative, compound 5d, demonstrated good inhibitory activity against CDK4/6. nih.gov Another series of 4,5-dihydro-1H-pyrazolo(4,3-h)quinazoline derivatives also showed promise as selective CDK4/6 inhibitors, with one compound exhibiting an IC50 of 0.01 μM for CDK4. mdpi.com

Microtubule Dynamics Modulation

Microtubules are essential components of the cytoskeleton involved in cell division, and drugs that interfere with microtubule dynamics are effective anticancer agents. While the broader class of quinazolinones has been investigated for various anticancer mechanisms, specific details on the modulation of microtubule dynamics by 2-Methyl-7,8-dihydroquinazolin-5(6H)-one are not extensively documented in the provided search results. However, the ability of some quinolinone derivatives to induce cell cycle arrest at the G2/M phase suggests a potential interaction with the mitotic machinery, which includes microtubules. nih.gov

Antimicrobial Research Focus: Antibacterial and Antifungal Mechanisms

The rise of antimicrobial resistance has necessitated the search for new therapeutic agents. Quinazolinone derivatives have shown a wide spectrum of antimicrobial activities.

Antibacterial Activity: Various derivatives of quinazolinone have been synthesized and evaluated for their antibacterial properties. researchgate.net Some have demonstrated potent activity against Gram-positive bacteria, including multidrug-resistant clinical isolates. researchgate.net For example, certain 1,3,4-oxadiazole-fused and piperazine-fused quinazoline (B50416) derivatives have shown significant antibacterial effects. researchgate.net In another study, newly synthesized 4-quinazolinones were screened for their antimicrobial activity, with some compounds showing the ability to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations. nih.gov This suggests a potential role as anti-virulence agents that may be less likely to induce resistance. nih.gov A novel quinazolinone derivative, actinoquinazolinone, isolated from a marine bacterium, exhibited moderate antibacterial activity against the Gram-positive bacterium Kocuria rhizophila. nih.gov

Antifungal Activity: Quinazolinone derivatives have also been investigated for their antifungal potential. nih.gov Studies on 2-Methyl-8-quinolinol and its substituted derivatives have shown in vitro antifungal activity against several fungi, including Aspergillus niger and Trichophyton mentagrophytes. nih.gov The 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol were found to be the most fungitoxic among the tested compounds. nih.gov Furthermore, 5,8-quinazolinediones modified at the 6 and 7 positions have exhibited potent antifungal activity against Candida species and Aspergillus niger. researchgate.net

Anti-Inflammatory and Analgesic Research

Quinazoline derivatives have been a subject of interest in the search for new anti-inflammatory and analgesic agents. mdpi.com Proquazone and fluproquazone (B1673475) are examples of quinazolinone-based non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Research has shown that various modifications of the quinazolinone scaffold can lead to compounds with significant anti-inflammatory and analgesic properties. For instance, a series of 2-amino-substituted 3-(4-methoxy phenyl) quinazolinones were tested for analgesic activity, with some compounds showing potent effects. mdpi.com Similarly, thiourea-substituted 2-methyl quinazolinone derivatives were found to be more active than their parent compounds. mdpi.com Docking studies have been employed to identify potential anti-inflammatory lead compounds by examining their interaction with enzymes like p38 mitogen-activated protein kinase (MAPK). researchgate.net Certain pyrazole (B372694) derivatives have been shown to decrease pro-inflammatory molecules through the NF-κB and p38 MAPK signaling pathways. nih.gov

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum has made the development of new antimalarial drugs a global health priority. Quinazoline and its derivatives have been explored as a source of novel antimalarial agents. e-century.us

Several studies have highlighted the potential of quinazolinone-based compounds in combating malaria. acs.org For instance, 7-(2-phenoxyethoxy)-4(1H)-quinolones have been synthesized and shown to have potent antimalarial activity, with some analogs exhibiting EC50 values as low as 0.15 nM against multi-drug resistant P. falciparum. nih.gov Another study focused on quinolone antimalarials targeting the mitochondrial respiratory chain of the parasite. nih.gov Furthermore, novel triazole-linked compounds based on a 2-trichloromethylquinazoline scaffold have demonstrated moderate in vitro activity against the chloroquine-sensitive NF54 strain of P. falciparum. researchgate.net

Monoamine Oxidase B (MAO-B) Inhibition and Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β) Targeting

Derivatives of the 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one scaffold have been identified as potent and selective inhibitors of human Monoamine Oxidase B (MAO-B), an enzyme of significant interest in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's diseases. researchgate.netnih.govfrontiersin.org A synthesized library of 36 related compounds was evaluated, leading to the identification of several derivatives with inhibitory constants (Kᵢ) in the nanomolar range. nih.gov

Computational studies have supported robust structure-activity relationships within this series of compounds. nih.gov The most effective MAO-B inhibitors from this library also demonstrated promising drug-like properties based on their physicochemical parameters. nih.gov Furthermore, selected compounds showed the ability to inhibit MAO-B activity effectively in whole-cell assays, with performance comparable to the reference drug safinamide. nih.gov

In addition to potent MAO-B inhibition, some derivatives have been investigated for their effects on Glycogen Synthase Kinase 3 Beta (GSK3β), another enzyme implicated in the pathology of neurodegenerative diseases. nih.gov Notably, one of the most potent MAO-B inhibitors, compound 4 , also exhibited a weak inhibitory effect on GSK3β. nih.gov This dual-target potential makes this scaffold a promising lead for developing multi-target drugs for complex neurological conditions. nih.gov

| Compound | MAO-B Kᵢ (nM) | GSK3β Inhibition |

|---|---|---|

| Compound 4 | Nanomolar Range | Weak Inhibition |

| Compound 5 | Nanomolar Range | Not specified |

| Compound 13 | Nanomolar Range | Not specified |

| Compound 14 | Nanomolar Range | Not specified |

Anti-Leishmanial Activity and Target Interactions (e.g., Pyridoxal Kinase, Trypanothione Reductase)

While direct studies on the anti-leishmanial activity of 2-Methyl-7,8-dihydroquinazolin-5(6H)-one are not extensively documented, research on structurally related quinazoline and dihydroquinazoline (B8668462) derivatives has shown significant promise against Leishmania species. researchgate.netnih.govresearchgate.netmdpi.com These findings suggest the potential of this chemical class in targeting key parasitic enzymes.

One study on 2,3-dihydroquinazolin-4(1H)-one derivatives reported promising anti-leishmanial activity, which was investigated through molecular docking against two crucial Leishmania enzymes: Pyridoxal Kinase and Trypanothione Reductase (TryR). mdpi.com The in silico results, which indicated strong binding to these targets, were corroborated by in vitro assays showing potent activity, with one derivative exhibiting an IC₅₀ value of 0.05 µg/mL. mdpi.com

Trypanothione Reductase, an enzyme unique to trypanosomatid parasites and absent in their mammalian hosts, is a well-validated drug target. mdpi.commdpi.comnih.gov Research on 3,4-dihydroquinazoline derivatives has demonstrated their ability to inhibit TryR. nih.gov Similarly, a series of quinazoline-2,4,6-triamine derivatives were synthesized and showed activity against Leishmania mexicana. researchgate.netnih.gov Docking studies for these compounds suggested interactions with pteridine (B1203161) reductase 1 (PTR1), another key enzyme in the parasite's folate pathway. researchgate.net

Although these studies were not conducted on the exact 2-Methyl-7,8-dihydroquinazolin-5(6H)-one scaffold, the consistent anti-leishmanial activity and enzyme inhibition observed across these related quinazoline structures highlight a promising avenue for future investigation.

| Quinazoline Scaffold | Target Species | Potential Enzyme Target(s) | Observed Activity |

|---|---|---|---|

| 2,3-Dihydroquinazolin-4(1H)-one | Leishmania sp. | Pyridoxal Kinase, Trypanothione Reductase | Potent in vitro activity (IC₅₀ = 0.05 µg/mL for best compound) |

| 3,4-Dihydroquinazoline | Trypanosoma cruzi | Trypanothione Reductase | Improved enzyme inhibition and parasite growth inhibition |

| Quinazoline-2,4,6-triamine | Leishmania mexicana | Pteridine Reductase 1 (PTR1) | Activity on promastigotes and intracellular amastigotes |

General Receptor and Enzyme Interaction Studies

The quinazoline and tetrahydroquinazoline (B156257) frameworks are recognized as "privileged scaffolds" in medicinal chemistry, known to interact with a wide array of biological targets. mdpi.comresearchgate.netnih.gov Beyond the specific activities of MAO-B and anti-leishmanial targets, derivatives of the core 7,8-dihydroquinazolin-5(6H)-one structure have been explored for various other enzymatic and receptor interactions through both in silico and in vitro studies.

Molecular docking studies on a series of 5,6,7,8-tetrahydroquinazolines predicted high binding affinity towards essential enzymes in Mycobacterium tuberculosis, including dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK). mdpi.comresearchgate.net The same study also suggested potential inhibitory activity against β-glucosidase, an enzyme relevant to diabetes treatment. mdpi.comnih.gov

Other research has identified quinazolinone derivatives as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov Furthermore, extensive libraries of quinazolinone compounds have been synthesized and screened for interactions with various receptors, revealing ligands for the 5-HT₇ receptor, which is implicated in depression and other central nervous system disorders. researchgate.net In the context of cancer research, various quinazoline derivatives have been evaluated for cytotoxic activity, with potential mechanisms involving the inhibition of key enzymes such as EGFR, Topoisomerase II, VEGFR2, and c-Met. nih.govnih.gov

These diverse findings underscore the versatility of the quinazoline scaffold. While 2-Methyl-7,8-dihydroquinazolin-5(6H)-one itself is most prominently studied for MAO-B inhibition, its structural foundation is shared by compounds with a broad spectrum of biological activities, indicating a rich potential for further drug discovery and development.

| Quinazoline Scaffold Type | Enzyme/Receptor Target | Associated Therapeutic Area |

|---|---|---|

| 5,6,7,8-Tetrahydroquinazoline (B1197369) | Dihydrofolate Reductase (DHFR), Pantothenate Kinase (MtPanK) | Antitubercular |

| 5,6,7,8-Tetrahydroquinazoline | β-Glucosidase | Antidiabetic |

| Quinazolin-4(3H)-one | Tyrosinase | Hyperpigmentation |

| Quinazolinone | 5-HT₇ Receptor | CNS Disorders (e.g., Depression) |

| Quinazolin-4(3H)-one | EGFR, Topoisomerase II, VEGFR2, c-Met | Anticancer |

Computational Chemistry and Molecular Modeling in Research on 2 Methyl 7,8 Dihydroquinazolin 5 6h One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely employed to understand the interactions between ligands, such as derivatives of 2-Methyl-7,8-dihydroquinazolin-5(6H)-one, and their biological targets.

Research on various quinazolinone derivatives has demonstrated their potential to interact with a range of protein targets. For instance, docking studies on 2,3-dihydroquinazolin-4(1H)-one derivatives have identified key interactions within the active site of the PARP10 enzyme. nih.gov These studies revealed that the dihydroquinazolin-4(1H)-one ring can participate in pi-pi T-shaped and pi-alkyl interactions with residues like Tyr932 and Ala911. nih.gov Similarly, in studies targeting the S. aureus tyrosyl-tRNA synthetase, quinazolin-2,4-dione hybrids were docked to explore their binding affinities and investigate their mechanism of action. rsc.org

In the context of anticancer drug design, molecular docking has been used to evaluate quinazolinone derivatives as inhibitors of the AKT1 protein, a key component in cell signaling pathways. nih.gov These simulations help in identifying potential inhibitors and understanding their binding modes within the active site of the protein. nih.gov Furthermore, a library of 2-(phenylamino)-7,8-dihydroquinazolinone derivatives was synthesized and evaluated as human monoamine oxidase (MAO) inhibitors, with computational studies supporting the observed structure-activity relationships. nih.gov

The general procedure for such docking studies involves preparing the 3D structures of both the ligand and the target protein, followed by energy minimization to obtain stable conformations. rsc.org Software like PyRx is then used to perform the docking calculations and analyze the binding affinities. rsc.org

| Derivative Class | Biological Target | Key Interacting Residues | Software Used |

|---|---|---|---|

| 2,3-dihydroquinazolin-4(1H)-one | PARP10 | Tyr932, Ala911 | GOLD |

| Quinazolin-2,4-dione hybrids | S. aureus tyrosyl-tRNA synthetase | Not specified | PyRx |

| Quinazolinone derivatives | AKT1 | Not specified | Not specified |

| 2-(phenylamino)-7,8-dihydroquinazolinone | MAO-B | Not specified | Not specified |

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. In drug discovery, MD simulations are crucial for assessing the stability of ligand-protein complexes predicted by molecular docking and for analyzing the conformational changes that may occur upon binding.

For quinazolinone derivatives, MD simulations have been employed to validate docking results and to provide a more dynamic picture of the ligand-target interactions. For example, in the investigation of novel quinazolinone derivatives as potential anticancer agents, MD simulations were performed on complexes with targets such as Topoisomerase II, VEGFR2, c-Met, EGFR, and Estrogen Receptor Alpha. nih.gov These simulations help to confirm the stability of the interactions observed in static docking poses.

A study on 6-bromo quinazoline (B50416) derivatives as cytotoxic agents also utilized MD simulations to investigate the binding affinity of the compounds against EGFR. nih.gov The simulations provided insights into the stability of the ligand-enzyme complexes and the key interactions that contribute to this stability. nih.gov The general workflow for MD simulations involves placing the docked complex in a simulated physiological environment (e.g., a water box with ions) and then calculating the forces between atoms and their subsequent movements over time.

Quantum Chemical Calculations (e.g., DFT) to Elucidate Reaction Pathways and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and reaction mechanisms of molecules.

In the realm of quinazolinone research, DFT calculations have been applied to understand the reactive properties of these compounds. For instance, a study on a newly synthesized quinazoline derivative used DFT to analyze its molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

DFT analysis was also performed on 6-bromo quinazoline derivatives to assess their thermodynamic stability. nih.gov Such calculations can provide insights into which derivatives are more stable and less reactive, which is valuable information for drug design. nih.gov Furthermore, DFT has been used to study the chalcogen bonding interactions in 2-selenoxo-1,2,3,4-tetrahydro-4-quinazolinone scaffolds. mdpi.com

| Derivative | Properties Studied | Key Findings |

|---|---|---|

| 3-(4-oxo-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)propanamide | Molecular geometry, HOMO-LUMO, MEP, NLO | Identified reactive sites and nonlinear optical behavior. |

| 6-Bromo quinazoline derivatives | Thermodynamic stability | Determined the relative stability of different derivatives. |

| 2-Pentylquinazolin-4(3H)-one(thione) derivatives | HOMO-LUMO energy gap, chemical softness | Correlated electronic properties with antiproliferative and antioxidant activities. nih.gov |

| 2-Selenoxo-1,2,3,4-tetrahydro-4-quinazolinones | Chalcogen bonding | Characterized non-covalent interactions in the solid state. mdpi.com |

In Silico Approaches for Predicting Biological Interactions and SAR Rationalization

In silico approaches encompass a wide range of computational methods used to predict the biological activity and physicochemical properties of compounds, as well as to rationalize Structure-Activity Relationships (SAR).

For quinazolinone derivatives, in silico methods are integral to the drug discovery process. ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are commonly performed to assess the drug-like properties of newly synthesized compounds. manmiljournal.rursc.org These predictions help in identifying candidates with favorable pharmacokinetic profiles early in the research pipeline.

SAR studies, which aim to understand how chemical structure relates to biological activity, are often supported by computational analyses. For 2-(phenylamino)-7,8-dihydroquinazolinone derivatives, computational studies helped to draw robust SARs for their inhibitory activity against MAO-B. nih.gov Similarly, for N-methyl-2,3-dihydro quinazolin-4-ones linked with 1,3-thiazole hybrids, molecular modeling was used to understand the interactions responsible for their anti-tubercular activity. researchgate.net

Virtual Ligand Screening for Novel Inhibitor Discovery

Virtual ligand screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme.

While specific virtual screening campaigns for inhibitors of targets related to 2-Methyl-7,8-dihydroquinazolin-5(6H)-one are not extensively documented in the provided context, the general principle is a cornerstone of modern drug discovery. The process often starts with a known active compound or a pharmacophore model derived from it. This model is then used to screen virtual libraries for compounds with similar features.

The synthesis of novel derivatives of 5,6,7,8-tetrahydroquinazolines and their subsequent in silico screening for biological activity is an example of how new potential therapeutic agents can be identified. researchgate.net Such studies often involve docking large numbers of compounds against a biological target to prioritize a smaller, more manageable set for chemical synthesis and experimental testing. researchgate.net

Future Perspectives and Emerging Research Directions for 2 Methyl 7,8 Dihydroquinazolin 5 6h One Research

Design and Synthesis of Next-Generation Dihydroquinazolinone Analogues

The future design of analogues based on the 2-Methyl-7,8-dihydroquinazolin-5(6H)-one core will prioritize enhanced efficacy, selectivity, and improved pharmacokinetic profiles. Research is moving beyond traditional synthetic methods to embrace innovative strategies that offer greater efficiency, diversity, and environmental sustainability.

Key synthetic advancements include:

Solid-Phase Synthesis : Novel and convenient approaches for the solid-phase synthesis of dihydroquinazoline-2(1H)-one derivatives are being developed. researchgate.netnih.gov This technique allows for the rapid generation of large libraries of compounds for high-throughput screening by building the molecules on a solid resin support. nih.gov

Multi-Component Reactions (MCRs) : Environmentally friendly MCRs are being employed to construct quinazolinone derivatives in a single step from three or more starting materials. caltech.edu This reduces waste and accelerates the drug development process. caltech.edu For instance, a method using a water-soluble palladium catalyst allows for the efficient synthesis of quinazolinones in water, avoiding toxic oxidants and organic solvents. caltech.edu

Novel Catalytic Systems : Researchers are exploring advanced catalysts to improve reaction yields and conditions. This includes the use of nanomagnetic solid acid catalysts like ZrFe2O4@SSA, which can be easily recovered and reused, making the synthesis more sustainable. mdpi.com Metal-catalyzed approaches, such as those using copper or iron, are enabling new ways to form the quinazoline (B50416) ring system under mild conditions. mdpi.comrsc.org

Asymmetric Synthesis : To produce specific stereoisomers, which can have different biological activities, catalytic asymmetric synthesis methods are being developed. acs.org The use of chiral catalysts, such as scandium(III)-inda-pybox complexes, allows for the highly enantioselective synthesis of 2,3-dihydroquinazolinones. acs.org

These advanced synthetic strategies are crucial for creating a diverse range of next-generation analogues with fine-tuned properties, ready for biological evaluation.

Table 1: Emerging Synthetic Methodologies for Dihydroquinazolinone Analogues

| Methodology | Description | Key Advantages |

|---|---|---|

| Solid-Phase Synthesis | Molecules are assembled on a solid polymer support, simplifying purification. | High-throughput library generation, ease of automation. nih.gov |

| Multi-Component Reactions | Three or more reactants are combined in a single step to form the final product. | High efficiency, reduced waste, operational simplicity. caltech.edu |

| Nanocatalysis | Use of catalysts at the nanometer scale, such as magnetic nanoparticles. | High surface area, excellent catalytic activity, easy recovery and reusability. mdpi.com |

| Asymmetric Catalysis | Employment of chiral catalysts to produce a specific enantiomer of the molecule. | Access to stereochemically pure compounds with potentially higher potency and reduced side effects. acs.org |

| Green Chemistry Approaches | Utilization of environmentally benign solvents (e.g., water) and energy sources (e.g., microwaves). | Reduced environmental impact, increased safety, potential for cost savings. caltech.edumdpi.com |

Exploration of Novel Biological Targets and Therapeutic Areas

While quinazolinone derivatives have been extensively studied for their anticancer properties, emerging research is revealing their potential across a much broader spectrum of diseases. The unique structure of the dihydroquinazolinone core allows it to interact with a variety of biological targets, opening up new therapeutic avenues.

Future explorations are focused on:

Neurodegenerative Diseases : A significant area of new research involves targeting enzymes implicated in diseases like Alzheimer's and Parkinson's. Derivatives of the closely related 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one scaffold have been identified as promising inhibitors of monoamine oxidase B (MAO-B) and glycogen (B147801) synthase kinase 3β (GSK3β), both of which are key targets in neurodegeneration. acs.org

Infectious Diseases : The dihydroquinazolinone scaffold is being investigated for novel antimalarial drugs. Recent studies have shown that these compounds can target Plasmodium falciparum ATPase 4 (PfATP4), an essential ion pump in the malaria parasite. wikipedia.org This represents a departure from traditional antimalarial mechanisms and offers a potential solution to growing drug resistance. wikipedia.org

Cancer Therapy (Novel Targets) : Beyond established targets like EGFR, new research is identifying other key proteins in cancer pathways. researchgate.netresearchgate.net Dihydroquinazolinone derivatives are being designed as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and protein kinases like AKT1. organic-chemistry.orgorganic-chemistry.orgnih.gov Bioinformatics predictions also suggest potential activity against ERBB2, SRC, and TNF receptors. researchgate.netmdpi.com

This expansion into new therapeutic areas demonstrates the versatility of the dihydroquinazolinone scaffold and underscores the importance of continued screening and mechanism-of-action studies.

Table 2: Novel Biological Targets for Dihydroquinazolinone Derivatives

| Biological Target | Therapeutic Area | Potential Application |

|---|---|---|

| PfATP4 | Infectious Disease | Treatment of malaria, particularly drug-resistant strains. wikipedia.org |

| MAO-B | Neurodegenerative Disease | Slowing the progression of Parkinson's disease. acs.org |

| GSK3β | Neurodegenerative Disease | Treatment of Alzheimer's disease and other tauopathies. acs.org |

| PARP-1 | Oncology | Cancer therapy, particularly in combination with DNA-damaging agents. organic-chemistry.org |

| VEGFR-2 | Oncology | Anti-angiogenic cancer therapy to inhibit tumor blood supply. nih.gov |

| AKT1 | Oncology | Treatment of various cancers where the AKT signaling pathway is overactive. organic-chemistry.org |

Advanced Computational Approaches for Rational Drug Design

Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery, enabling a more rational and efficient design process. researchgate.net For dihydroquinazolinone research, these approaches are used to predict how new analogues will behave before they are synthesized, saving significant time and resources. nih.gov

Key computational techniques being integrated into the research workflow include:

Molecular Docking : This technique simulates the interaction between a potential drug molecule and its biological target at the atomic level. organic-chemistry.org It is used to predict the binding mode and affinity of newly designed dihydroquinazolinone derivatives to targets like EGFR, AKT1, and PARP-1, helping to prioritize the most promising candidates for synthesis. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. organic-chemistry.org These models are used to predict the potency of new analogues and to understand which structural features are most important for their therapeutic effect.

ADMET Prediction : In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. mdpi.com This early assessment of "drug-likeness" helps to identify candidates that are more likely to succeed in later stages of clinical development and avoids the pursuit of compounds with unfavorable pharmacokinetic or toxicity profiles. mdpi.comresearchgate.net

By combining these computational methods, researchers can move from a trial-and-error approach to a more targeted and hypothesis-driven strategy for designing the next generation of dihydroquinazolinone-based drugs.

Integration of Synthetic Biology and Chemical Synthesis for Compound Production

The intersection of synthetic biology and chemical synthesis offers a promising frontier for the production of complex molecules like dihydroquinazolinones. This integrated approach aims to harness the efficiency of biological systems, such as enzymes and engineered microorganisms, to perform difficult chemical transformations, leading to more sustainable and cost-effective manufacturing processes.

While the field is still nascent for this specific class of compounds, emerging research directions include:

Enzymatic Catalysis : The use of isolated enzymes to catalyze key steps in the synthesis of dihydroquinazolinones is a direct application of this integration. For example, the enzyme α-chymotrypsin has been shown to promiscuously catalyze the cyclocondensation reaction to form 2,3-dihydroquinazolin-4(1H)-ones in high yields under mild, environmentally benign conditions. This enzymatic approach avoids the harsh reagents and conditions often required in traditional chemical synthesis.

Engineered Metabolic Pathways : Looking further ahead, synthetic biology could be used to engineer microorganisms like yeast or E. coli to produce the core chemical scaffolds or key precursors of dihydroquinazolinones from simple feedstocks like sugars. Although specific pathways for quinazolinones are not yet established, the successful production of other complex alkaloids, such as benzylisoquinoline alkaloids, in engineered yeast serves as a powerful proof-of-concept for this strategy. caltech.edu

Chemoenzymatic Synthesis : This hybrid approach combines traditional chemical steps with enzymatic transformations. A complex precursor could be produced via cost-effective chemical synthesis and then converted into the final, high-value dihydroquinazolinone analogue using a highly selective enzymatic reaction. This strategy leverages the strengths of both disciplines to create an optimal production route.

The integration of biological and chemical methods holds the potential to revolutionize the production of 2-Methyl-7,8-dihydroquinazolin-5(6H)-one and its derivatives, making them more accessible for widespread therapeutic use.

Q & A

Q. What synthetic routes are optimal for preparing 2-Methyl-7,8-dihydroquinazolin-5(6H)-one?

The synthesis typically involves multi-step organic reactions, such as cyclization of anthranilic acid derivatives or condensation of substituted amines with carbonyl precursors. Key steps include:

- Cyclocondensation : Reacting 2-aminobenzamide derivatives with methyl-substituted ketones under reflux in ethanol or DMF .

- Functionalization : Introducing methyl groups via alkylation or using methyl-containing starting materials (e.g., methylamine derivatives) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol to isolate the compound .

Q. How can structural characterization of this compound be performed?

Use a combination of spectroscopic and computational methods:

- NMR : H and C NMR to confirm the quinazolinone core and methyl substituents (e.g., δ ~2.3 ppm for methyl protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (CHNO) and fragmentation patterns .

- X-ray Diffraction (XRD) : For solid-state structure elucidation, particularly to analyze ring puckering in the dihydroquinazolinone moiety .

Q. What are the primary biological activities reported for quinazolinone derivatives?

While direct data on the methyl-substituted variant is limited, structurally similar compounds exhibit:

- Antimicrobial Activity : MIC values <1 μg/mL against resistant strains like MRSA (observed in indole-substituted analogs) .

- Anticancer Effects : Inhibition of kinases (e.g., GSK3β) and induction of apoptosis in cancer cell lines .

- Anti-inflammatory Action : Modulation of COX-2 and NF-κB pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl group position) influence bioactivity?

Comparative studies on quinazolinone derivatives reveal:

-

Methyl at Position 2 : Enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies .

-

Substituent Effects : Methoxy or halogen groups at position 7 increase antimicrobial potency, while methyl groups may reduce toxicity .

-

SAR Table :

Substituent Position Activity (IC, μM) -CH 2 0.89 (GSK3β inhibition) -Cl 7 0.12 (Antimicrobial) Data extrapolated from .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50_{50}50 values)?

Methodological approaches include:

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and protocols to minimize variability .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities across different substituents .

- Meta-Analysis : Compare datasets from PubChem and ChEMBL to identify outliers or assay-specific artifacts .

Q. How can the mechanism of action be elucidated for understudied targets?

Integrate in vitro and in silico methods:

- Enzyme Inhibition Assays : Measure MAO-A/MAO-B inhibition kinetics using fluorometric methods (e.g., kynuramine oxidation) .

- Pathway Analysis : RNA-seq or proteomics to identify downstream targets (e.g., apoptosis markers like caspase-3) .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to map binding sites .

Q. What are optimal experimental designs for structure-activity relationship (SAR) studies?

- Fragment-Based Design : Synthesize analogs with incremental modifications (e.g., methyl → ethyl → propyl) .

- High-Throughput Screening (HTS) : Test 100+ derivatives in parallel against panels of cancer cell lines or bacterial strains .

- Dose-Response Analysis : Use 8-point dilution series to calculate precise EC values and Hill slopes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.